Diethyl aminoethyl hexanoate citrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(diethylamino)ethyl hexanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2.C6H8O7/c1-4-7-8-9-12(14)15-11-10-13(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-11H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEXJHALMDNMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60849659 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl hexanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220439-24-7 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl hexanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

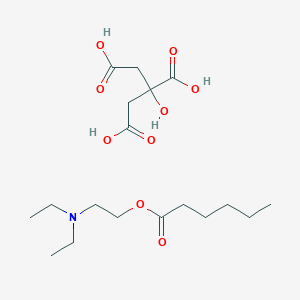

Diethyl aminoethyl hexanoate citrate chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl aminoethyl hexanoate (B1226103) citrate (B86180), commonly known as DA-6, is a synthetic plant growth regulator and, more recently, a compound of interest in broader biochemical research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. It includes a detailed synthesis protocol, solubility data, and a summary of its effects on plant physiology. The information is presented to support further research and development applications.

Chemical Structure and Identification

Diethyl aminoethyl hexanoate citrate is the citrate salt of diethyl aminoethyl hexanoate. The structure consists of a hexanoic acid moiety ester-linked to a diethylaminoethanol group, which is then ionically bonded to a citrate molecule.

-

IUPAC Name: 2-(diethylamino)ethyl hexanoate; 2-hydroxypropane-1,2,3-tricarboxylic acid

-

Common Name: this compound, DA-6 citrate

-

SMILES: O=C(O)CC(O)(CC(=O)O)C(=O)O.CCCCCC(=O)OCCN(CC)CC[3][4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. The data has been compiled from various supplier and literature sources.

| Property | Value | Source |

| Molecular Weight | 407.46 g/mol | [5][6] |

| Appearance | White to off-white solid/flake crystal | [2][6] |

| Melting Point | 92-94 °C | [2] |

| Purity | >98% (via HPLC) | [5] |

| UV Absorption Peak (in EtOH) | 354 nm | [3][5][7] |

| Molar Absorption Coefficient (at 25°C in EtOH) | 39,000 mol/dm³/cm | [3][5][7] |

Solubility

This compound exhibits solubility in various solvents, which is critical for its application in experimental settings.

| Solvent | Solubility | Notes | Source |

| Water | Soluble | Easily soluble with no impurities or sediments. | [2][8] |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (245.42 mM) | Sonication is recommended to aid dissolution. | [5][7] |

| Ethanol (B145695) | Soluble | Used as a solvent for UV-Vis spectroscopy. | [3][5][7] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (12.27 mM) | Clear solution for in vivo experiments. | [1] |

| Corn oil (with 10% DMSO stock) | ≥ 5 mg/mL | A protocol for in vivo experiments. | [1] |

Synthesis Protocol: One-Step Esterification and Salt Formation

A one-step synthesis method for diethylaminoethanol hexanoate citrate has been described, which involves the direct esterification of hexanoic acid with diethylaminoethanol, followed by salt formation with citric acid.[9]

Experimental Protocol

Materials:

-

Hexanoic acid

-

Diethylaminoethanol

-

Tetrabutyl titanate (catalyst)

-

Citric acid monohydrate

-

Anhydrous ethanol

Procedure:

-

Charge a reactor equipped with a water separator with toluene, hexanoic acid, and diethylaminoethanol.

-

Add tetrabutyl titanate as a catalyst.

-

Heat the mixture to maintain a kettle temperature of 125-145 °C, allowing toluene to reflux for 4-4.5 hours.

-

Continuously remove the water produced during the condensation reaction from the water separator.

-

Monitor the reaction progress by measuring the amount of water collected. Once the reaction reaches 85-95% completion, begin to distill off the toluene.

-

Continue to heat the reactor to a temperature of 170-180 °C to remove residual toluene, then stop heating.

-

Cool the reaction mixture to 80-90 °C.

-

Add citric acid monohydrate and anhydrous ethanol to the reactor.

-

Stir the mixture at 80-90 °C until all the citric acid has dissolved completely.

-

Discharge the product mixture into a container and allow it to cool for crystallization.

-

Filter the crystals and dry to obtain the final product, this compound.

The reported yield for this process is between 80-93%.[9]

Biological Activity and Mechanism of Action in Plants

Diethyl aminoethyl hexanoate is a broad-spectrum plant growth regulator.[10] Its citrate salt is widely used due to its favorable solubility and stability. The primary effects observed in plants are summarized below.

Key Biological Effects:

-

Enhanced Photosynthesis: Increases the content of chlorophyll, protein, and nucleic acids, leading to a higher photosynthetic rate.[10]

-

Improved Metabolism: Enhances the activity of key enzymes like peroxidase and nitrate (B79036) reductase, promoting carbon and nitrogen metabolism.[10]

-

Increased Nutrient Uptake: Strengthens the plant's ability to absorb water and fertilizers.[10]

-

Stress Resistance: Improves tolerance to drought, cold, and diseases.[10]

-

Growth and Yield: Promotes earlier maturity, increases yield, and improves the quality of crops.[11] It stimulates the regeneration of adventitious buds in tissue cultures.[1][5][12]

-

Phytoremediation: In combination with EDTA, it can enhance the extraction of cadmium (Cd) from the soil by plants, fixing more Cd in the cell walls and reducing its migration within the plant.[1][5][12]

The precise signaling pathways through which this compound exerts these effects are not fully elucidated in the available literature. However, a logical relationship diagram can be constructed to illustrate its influence on plant physiology.

Applications and Formulations

This compound is formulated into various products for agricultural use, including soluble powders and effervescent granules or tablets.[8] These formulations are designed to be diluted in water and applied by spraying. For example, concentrations of 8-15 mg/L have been used for various fruit crops.[11]

For research purposes, it is available as a standard for quantitative analysis and quality control.[13] In vivo experimental protocols for animals often involve dissolving the compound in a mixture of DMSO, PEG300, Tween-80, and saline.[1]

Conclusion

This compound is a well-characterized compound with significant applications in agriculture as a plant growth regulator. Its chemical and physical properties are well-documented, and a reliable synthesis method is available. While its macroscopic effects on plants are known, further research into the specific molecular signaling pathways it modulates could open up new avenues for its application. This guide provides a foundational resource for professionals engaged in the study and utilization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Da-6 this compound Manufacturer Supplier from Mumbai India [uvaenterprises.co.in]

- 3. molnova.com [molnova.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound | 220439-24-7 | MOLNOVA [molnova.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. CN102450259A - Diethyl aminoethyl hexanoate organic acid salt effervescent granules/effervescent tablets and preparation method thereof - Google Patents [patents.google.com]

- 9. CN101293845A - One-step synthesis method of diethylaminoethanol hexanoate citrate - Google Patents [patents.google.com]

- 10. CN104026127A - Plant growth regulator combination and application and preparation thereof - Google Patents [patents.google.com]

- 11. Diethyl aminoethyl hexanoate use technical manual - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 12. universalbiologicals.com [universalbiologicals.com]

- 13. This compound (Standard)_TargetMol [targetmol.com]

An In-depth Technical Guide to Diethyl Aminoethyl Hexanoate Citrate (CAS Number: 220439-24-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl aminoethyl hexanoate (B1226103) (DA-6) citrate (B86180) is a synthetic plant growth regulator known for its broad-spectrum effects on enhancing plant growth, improving stress tolerance, and increasing crop yields. This document provides a comprehensive technical overview of DA-6 citrate, focusing on its physicochemical properties, physiological effects, and the underlying molecular mechanisms of action. This guide consolidates quantitative data from various studies into structured tables, details relevant experimental protocols, and visualizes proposed signaling pathways and experimental workflows using Graphviz diagrams. While the primary application of DA-6 citrate is in agriculture, this guide aims to provide valuable insights for researchers and scientists across various disciplines by detailing its interactions with fundamental biological processes.

Introduction

Diethyl aminoethyl hexanoate (DA-6), often used in its citrate salt form (CAS No: 220439-24-7) for improved solubility and stability, is a potent plant growth regulator discovered in the 1990s. It is recognized for its ability to increase chlorophyll (B73375), protein, and nucleic acid content in plants, thereby enhancing photosynthetic efficiency. DA-6 promotes carbon and nitrogen metabolism, improves water and fertilizer absorption, and bolsters plant resistance to various environmental stresses such as drought, salinity, and low temperatures. Its mechanism of action involves the modulation of endogenous plant hormone signaling and the activation of antioxidant defense systems. This guide serves as a technical resource, compiling current knowledge and providing detailed methodologies for researchers investigating the effects of this compound.

Physicochemical Properties

DA-6 citrate is the citrate salt of diethyl aminoethyl hexanoate. The pure form of diethyl aminoethyl hexanoate is a colorless liquid, while the industrial product is often a light yellow or brownish oily liquid. The citrate salt is a pure white crystalline solid that is readily soluble in water and other organic solvents like ethanol (B145695) and methanol, making it suitable for various application methods in both laboratory and field settings.

| Property | Value | Reference |

| CAS Number | 220439-24-7 | |

| Molecular Formula | C₁₈H₃₃NO₉ | |

| Molecular Weight | 407.46 g/mol | |

| Appearance | White Crystal | |

| Solubility | Readily soluble in water, ethanol, methanol, acetone. DMSO: 100 mg/mL (245.42 mM). | |

| Stability | Stable at room temperature. | |

| Purity | >98% (HPLC) |

Mechanism of Action and Signaling Pathways

Diethyl aminoethyl hexanoate citrate exerts its effects through a multi-pronged mechanism that involves the regulation of key physiological and molecular processes within the plant. Its primary modes of action include enhancing photosynthesis, modulating phytohormone signaling, and improving the antioxidant defense system.

Enhancement of Photosynthesis

DA-6 treatment has been shown to increase the content of chlorophyll, the primary pigment responsible for capturing light energy. This leads to an enhanced rate of photosynthesis, which in turn boosts the production of carbohydrates and other essential organic molecules necessary for plant growth and development. Transcriptome analysis of wheat treated with DA-6 revealed the upregulation of genes involved in sucrose (B13894) synthesis in the flag leaves, which are critical for grain filling.

Regulation of Phytohormone Signaling

DA-6 influences the balance of endogenous plant hormones, which are critical for regulating growth and development. It has been reported to regulate the synthesis of and expression of degradation genes for cytokinin, a class of phytohormones that promote cell division and delay senescence. By modulating cytokinin levels, DA-6 can promote leaf growth, delay aging, and maintain photosynthetic activity for a longer duration.

Proposed pathway of DA-6's influence on cytokinin signaling.

Enhancement of Antioxidant Defense System

Under conditions of environmental stress, plants produce reactive oxygen species (ROS), which can cause oxidative damage to cells. DA-6 has been shown to enhance the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). These enzymes help in scavenging ROS, thereby protecting the plant from oxidative stress and improving its tolerance to adverse conditions like drought, salinity, and extreme temperatures.

DA-6's role in the antioxidant defense pathway under stress.

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the literature on this compound.

Preparation of DA-6 Citrate Solutions

For in vivo plant studies, DA-6 citrate is typically dissolved in a suitable solvent system. A common stock solution can be prepared in DMSO. For application, the stock solution is further diluted.

-

In Vivo Dissolution Protocol:

-

Prepare a stock solution of DA-6 citrate in DMSO (e.g., 50 mg/mL).

-

For a 1 mL working solution, take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Finally, add 450 µL of saline to reach the final volume of 1 mL. This results in a clear solution with a solubility of at least 5 mg/mL.

-

Measurement of Photosynthetic Pigments

The concentration of chlorophyll and carotenoids can be determined spectrophotometrically.

-

Protocol:

-

Homogenize a known weight of fresh leaf tissue in 80% acetone.

-

Centrifuge the homogenate to pellet the cell debris.

-

Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm using a spectrophotometer.

-

Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using established equations.

-

Antioxidant Enzyme Assays

The activities of SOD, POD, and CAT are commonly measured to assess the antioxidant status of the plant.

-

Protocol Overview:

-

Extract enzymes from a known weight of plant tissue in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Centrifuge the extract to obtain the crude enzyme solution.

-

SOD activity: Often assayed based on its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

-

POD activity: Typically measured by monitoring the oxidation of a substrate like guaiacol (B22219) in the presence of H₂O₂.

-

CAT activity: Determined by measuring the rate of H₂O₂ decomposition.

-

Metabolomics Analysis

Metabolomics studies, often employing Gas Chromatography-Mass Spectrometry (GC-MS), can identify and quantify changes in the plant's metabolic profile in response to DA-6 treatment.

Workflow for metabolomic analysis of DA-6 treated plants.

Summary of Quantitative Data

The following tables summarize the quantitative effects of this compound as reported in various studies.

Table 1: Effects of DA-6 on Crop Growth and Yield

| Crop | DA-6 Concentration (mg/L) | Observed Effect | Reference |

| Soybean | 40-80 | Increased grain yield by 21.7-38.4% | |

| Wheat | 4-6 g/L (post-anthesis spray) | Significantly higher 1000-grain weight and seed protein content | |

| Corn | 5-100 | Increased plant height by 5.8-21.5% and root length by 0.4-7.9% | |

| Tomato | 10-20 | Improved seedling strength, disease resistance, and fruit setting rate | |

| Apple/Pear | 8-15 | Improved fruit setting rate, uniform fruit size, and good coloring | |

| Rice | 10-15 (seed soaking) | Improved germination rate and cold resistance |

Table 2: Effects of DA-6 on Plant Physiology under Stress

| Plant | Stress Condition | DA-6 Concentration | Physiological Effect | Reference |

| White Clover | Salt Stress | Not specified | 18% higher Relative Water Content and 19% lower Osmotic Potential compared to untreated stressed plants | |

| White Clover | Drought Stress | 1.5 mM | Ameliorated drought tolerance, improved water status and photosynthetic performance | |

| Phaseolus vulgaris | Low Temperature (5°C) | 25 mg/L | Increased chlorophyll content, photosynthetic rates, and antioxidant enzyme activities | |

| Lolium perenne | Cadmium (Cd) Stress | 1 µM (with EDTA) | Enhanced Cd extraction and reduced Cd migration |

Relevance to Drug Development Professionals

The current body of scientific literature on this compound is predominantly focused on its application as a plant growth regulator. There is no direct evidence or research suggesting its use as a therapeutic agent in humans or animals. However, the study of its mechanisms of action in plants can offer some parallels and insights that may be of interest to drug development professionals:

-

Signaling Pathway Modulation: Understanding how a small molecule like DA-6 can modulate fundamental signaling pathways, such as those involving kinases and hormonal regulation (akin to cytokinin signaling in plants), can provide conceptual frameworks for drug discovery in other biological systems.

-

Antioxidant Properties: The ability of DA-6 to upregulate endogenous antioxidant enzymes is a mechanism of interest in many human diseases associated with oxidative stress. While the specific targets are different, the overall strategy of enhancing cellular defense mechanisms is relevant.

-

Metabolomic Reprogramming: The profound effect of DA-6 on the metabolome of plants under stress highlights its ability to reprogram cellular metabolism for survival. This is a key area of investigation in various diseases, including cancer and metabolic disorders.

It is important to note that the safety and toxicology of DA-6 in mammals have not been extensively studied for pharmaceutical purposes. Any consideration of this or similar molecules for non-agricultural applications would require extensive preclinical and clinical research.

Conclusion

This compound is a highly effective plant growth regulator with well-documented benefits for a wide range of crops. Its mechanism of action is complex, involving the enhancement of photosynthesis, modulation of phytohormone signaling, and strengthening of the plant's antioxidant defense systems. This technical guide provides a consolidated resource for researchers and scientists, summarizing the current state of knowledge, presenting quantitative data, and outlining key experimental protocols. While its direct application in drug development is not established, the study of its interaction with fundamental biological pathways may offer valuable insights for broader scientific discovery. Further research into the specific molecular targets and signaling cascades activated by DA-6 will undoubtedly deepen our understanding of this versatile compound.

Diethyl aminoethyl hexanoate citrate's role as a plant growth regulator.

An In-depth Technical Guide to Diethyl Aminoethyl Hexanoate (B1226103) Citrate (B86180) (DA-6) as a Plant Growth Regulator

Introduction

Diethyl aminoethyl hexanoate citrate, commonly known as DA-6, is a synthetic plant growth regulator discovered in the 1990s.[1] It is a tertiary amine ester that is readily soluble in water and various organic solvents, making it suitable for agricultural applications.[1][2] DA-6 is recognized for its broad-spectrum activity, low toxicity to humans and animals, and its ability to be compounded with fertilizers and pesticides to enhance their efficacy.[1][3] This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental protocols related to DA-6, intended for researchers and professionals in plant science and agricultural development.

Core Mechanisms of Action

DA-6 exerts its effects through a multi-faceted approach, influencing various physiological and biochemical processes within the plant. It is absorbed by the plant and can act systemically, with a sustained-release effect that can last for more than 20 days.[3]

Enhancement of Photosynthesis

A primary mode of action for DA-6 is the enhancement of photosynthetic capacity.[4] It achieves this by:

-

Increasing Chlorophyll (B73375) Content: DA-6 application leads to a higher concentration of chlorophyll in plant leaves.[3][4]

-

Boosting Photosynthetic Rate: It increases the net photosynthetic rate, allowing for greater carbon assimilation.[4][5]

-

Activating Key Enzymes: DA-6 enhances the activity of crucial photosynthetic enzymes like RuBisCO and PEPCase.[4]

-

Improving Photosystem II (PSII) Efficiency: It increases the photochemical efficiency of PSII, as evidenced by higher Fv/Fm values, photochemical quenching coefficients (qP), and electron transport rates (ETR), while decreasing non-photochemical quenching (NPQ).[4]

Promotion of Carbon and Nitrogen Metabolism

DA-6 stimulates the carbon and nitrogen metabolism in plants.[1][3] This is achieved by increasing the activity of enzymes such as peroxidase and nitrate (B79036) reductase, which are vital for these metabolic pathways.[1][3] This enhanced metabolism leads to an increased accumulation of proteins and nucleic acids.[3]

Regulation of Endogenous Phytohormones

DA-6 influences the balance of endogenous plant hormones. Studies have shown that its application can markedly enhance the content of growth-promoting hormones like indole-3-acetic acid (IAA), zeatin riboside, and gibberellic acid (GA3), while decreasing the content of the stress-related hormone abscisic acid (ABA).[4][6]

Enhancement of Stress Resistance

DA-6 has been shown to improve plant tolerance to various abiotic stresses:

-

Drought and Salt Stress: It helps regulate water balance within the plant and can ameliorate the negative effects of drought and salinity.[3][7][8]

-

Cold Stress: DA-6 enhances the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT), which helps mitigate oxidative damage caused by low temperatures.[5] It can remain effective at temperatures below 20°C, a limitation for some other growth regulators.[3]

-

Herbicide and Heavy Metal Stress: It has a detoxifying effect against some herbicides and can help in the detoxification of heavy metals like Cadmium (Cd) by fixing it in cell walls and reducing its migration.[3][9]

Promotion of Growth and Development

DA-6 promotes both cell division and elongation, leading to accelerated growth.[3] It particularly enhances root growth and development, which in turn improves the plant's ability to absorb water and nutrients, leading to greater dry matter accumulation.[3][4]

Quantitative Data on the Effects of DA-6

The application of DA-6 has shown significant quantitative improvements in various crops. The optimal concentration and application timing can vary depending on the plant species and environmental conditions.

| Crop | DA-6 Concentration (mg/L) | Application Stage | Observed Effects | Reference |

| Corn (Maize) | 5 - 100 (Optimal: 20) | V3 Stage | Plant height increased by 5.8-21.5%; Root length increased by 0.4-7.9%; Shoot weight increased by 3.8-35.9%; Root weight increased by 4.7-51.2% | [4] |

| Soybean | 10 (Optimal) | V3 Stage | Enhanced plant height, root length, and dry matter accumulation. | [4] |

| Soybean (Intercropped) | 60 | Beginning of flowering | Grain yield increased by 36.7-38.4% (intercropped) and 21.7-26.6% (sole cropped); Pod number increased by 30.1-36.8% | [10] |

| Soybean | 90 | Flowering Stage (GS-51) | Significant improvements in fertility percentage and seed yield. | |

| Tomato (under low night temp.) | Not specified | Pre-treatment | Increased chlorophyll content, net photosynthetic rate, and antioxidant enzyme activities (POD, SOD, CAT). | [5] |

| Cotton | 5 - 15 | Seed soaking, seedling, flower bud, and flowering stages | Resulted in stronger seedlings, more flowers, and increased yield. | [1][2] |

| Wheat | 12 - 18 | Seed soaking, three-leaf, booting, and filling stages | Increased germination rate, plant strength, and 1000-grain weight. | [2] |

| Cucumber, Melons | 8 - 15 | Seedling, early flowering, and post-fruit setting | Resulted in stronger seedlings, increased disease and cold resistance, and improved fruit quality. | [1] |

| Watermelon, Strawberry | 8 - 15 | Initial flowering, post-fruit setting, and fruit expansion | Increased sugar content, single fruit weight, and overall yield. | [1] |

Experimental Protocols

General Protocol for Foliar Application Efficacy Test

This protocol outlines a typical experiment to evaluate the effect of DA-6 on plant growth and physiology.

-

Plant Material and Growth Conditions:

-

Select a uniform batch of seeds of the target plant species (e.g., corn, soybean).

-

Sow seeds in pots containing a standardized soil mix or hydroponic solution.

-

Grow plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod (e.g., 23/19°C day/night, 65% relative humidity, 16h/8h light/dark cycle).[7]

-

-

DA-6 Solution Preparation and Application:

-

Prepare a stock solution of DA-6 citrate in deionized water.

-

Create a series of working solutions with varying concentrations (e.g., 0, 5, 10, 20, 50, 100 mg/L).[4] The control group (0 mg/L) receives a mock spray of deionized water.

-

Apply the solutions as a foliar spray at a specific growth stage (e.g., V3 stage for corn/soybean).[4] Ensure even coverage of the leaves.

-

-

Data Collection and Analysis:

-

Collect data at specified time points after treatment (e.g., 3, 6, 9, 12, 15 days after treatment).[4]

-

Morphological Measurements: Measure plant height, root length, leaf area, and fresh/dry weight of shoots and roots.[4]

-

Physiological Measurements:

-

Gas Exchange: Use an infrared gas analyzer to measure net photosynthetic rate (Pn), stomatal conductance (Gs), and transpiration rate (Tr).[5]

-

Chlorophyll Fluorescence: Use a chlorophyll fluorometer to measure Fv/Fm, qP, NPQ, and ETR.[4]

-

Chlorophyll Content: Extract chlorophyll with a solvent (e.g., ethanol (B145695) or DMSO) and measure absorbance using a spectrophotometer.[5]

-

-

Biochemical Assays:

-

-

Statistical Analysis:

-

Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test like Tukey's) to determine significant differences between treatment groups.[5]

-

Visualizations: Signaling Pathways and Workflows

Caption: Proposed signaling pathway of DA-6 in plants.

Caption: General experimental workflow for evaluating DA-6.

Conclusion

This compound (DA-6) is a potent and versatile plant growth regulator with a wide range of beneficial effects. Its ability to enhance photosynthesis, regulate hormone levels, improve nutrient metabolism, and increase stress tolerance makes it a valuable tool for modern agriculture.[1][3][4] The quantitative data consistently demonstrates its capacity to increase yield and improve the quality of numerous crops. Further research into its precise molecular targets and signaling pathways will continue to unlock its full potential for sustainable crop production.

References

- 1. Diethyl aminoethyl hexanoate use technical manual - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 2. Diethyl aminoethyl hexanoate use technical manual - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 3. Diethyl aminoethyl hexanoate DA-6 [agriplantgrowth.com]

- 4. cropj.com [cropj.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Diethyl Aminoethyl Hexanoate Priming Ameliorates Seed Germination via Involvement in Hormonal Changes, Osmotic Adjustment, and Dehydrins Accumulation in White Clover Under Drought Stress [frontiersin.org]

- 7. Diethyl aminoethyl hexanoate ameliorates salt tolerance associated with ion transport, osmotic adjustment, and metabolite reprograming in white clover - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diethyl aminoethyl hexanoate reprogramed accumulations of organic metabolites associated with water balance and metabolic homeostasis in white clover under drought stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. universalbiologicals.com [universalbiologicals.com]

- 10. Frontiers | Diethyl Aminoethyl Hexanoate Increase Relay Strip Intercropping Soybean Grain by Optimizing Photosynthesis Aera and Delaying Leaf Senescence [frontiersin.org]

Initial Studies on the Biological Activity of Diethyl Aminoethyl Hexanoate Citrate (DA-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl aminoethyl hexanoate (B1226103) citrate (B86180) (DA-6), a synthetic plant growth regulator, has garnered significant attention for its role in enhancing plant growth, development, and stress tolerance. Initial studies have demonstrated its efficacy in improving key physiological and biochemical processes. This technical guide provides an in-depth overview of the early research on DA-6's biological activity, presenting quantitative data, detailed experimental protocols, and a proposed signaling pathway. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of plant science and drug development.

Introduction

Diethyl aminoethyl hexanoate (DA-6) is a tertiary amine ester that has been shown to elicit a broad spectrum of positive physiological responses in a variety of plant species. Its citrate form is often used due to its solubility and stability. The primary reported effects of DA-6 include the enhancement of photosynthesis, regulation of phytohormone levels, and improvement of antioxidant defense mechanisms, particularly under abiotic stress conditions such as drought, salinity, and extreme temperatures. This document synthesizes the findings from initial studies to provide a foundational understanding of DA-6's biological activity at the physiological and molecular levels.

Quantitative Data on Biological Activity

The following tables summarize the quantitative effects of DA-6 on various physiological and biochemical parameters as reported in initial studies.

Table 1: Effects of DA-6 on Photosynthetic Parameters

| Plant Species | Stress Condition | DA-6 Concentration | Parameter | % Change vs. Control | Reference |

| White Clover | Drought | 1.5 mM | Photosystem II efficiency (Fv/Fm) | +12% | [1] |

| White Clover | Drought | 1.5 mM | Total Chlorophyll Content | +84% | [1] |

| Soybean | Normal | 10 mg L⁻¹ | Net Photosynthetic Rate (Pn) | +15.9% | [2] |

| Soybean | Normal | 10 mg L⁻¹ | Rubisco Activity | +29.2% | [2] |

| Corn | Normal | 20 mg L⁻¹ | PEPCase Activity | +24.1% | [2] |

Table 2: Effects of DA-6 on Antioxidant Enzyme Activity

| Plant Species | Stress Condition | DA-6 Concentration | Enzyme | % Change in Activity vs. Control | Reference |

| White Clover | Drought | Not Specified | Superoxide Dismutase (SOD) | Increased | [1] |

| White Clover | Drought | Not Specified | Peroxidase (POD) | Increased | [1] |

| White Clover | Drought | Not Specified | Catalase (CAT) | Increased | [1] |

| Tomato | Low Night Temp. | Not Specified | Superoxide Dismutase (SOD) | Increased | |

| Tomato | Low Night Temp. | Not Specified | Peroxidase (POD) | Increased |

Table 3: Effects of DA-6 on Phytohormone Levels

| Plant Species | Stress Condition | DA-6 Concentration | Phytohormone | Change in Level vs. Control | Reference |

| White Clover | Drought | Not Specified | Indole-3-acetic acid (IAA) | Increased | [1] |

| White Clover | Drought | Not Specified | Gibberellin (GA) | Increased | [1] |

| White Clover | Drought | Not Specified | Cytokinin (CTK) | Increased | [1] |

| White Clover | Drought | Not Specified | Abscisic acid (ABA) | Decreased | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the initial studies of DA-6.

Measurement of Photosynthetic Parameters

Objective: To determine the effect of DA-6 on the photosynthetic efficiency of a plant.

Materials:

-

Plant specimens treated with DA-6 and control plants.

-

Pulse-Amplitude-Modulation (PAM) fluorometer.

-

Leaf clips.

-

Dark adaptation chamber.

Protocol:

-

Select mature, healthy leaves from both DA-6 treated and control plants.

-

Dark-adapt the selected leaves for a minimum of 30 minutes using leaf clips and a dark adaptation chamber.

-

After dark adaptation, measure the minimum fluorescence (F₀) by applying a weak measuring light.

-

Apply a saturating pulse of light (typically >8000 µmol m⁻² s⁻¹) to measure the maximum fluorescence (Fₘ).

-

Calculate the maximum quantum yield of photosystem II (PSII) photochemistry using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ .

-

For light-adapted measurements, expose the leaf to a constant actinic light and measure the steady-state fluorescence (Fₛ).

-

Apply a saturating pulse to determine the maximum fluorescence in the light-adapted state (Fₘ').

-

Calculate the effective quantum yield of PSII using the formula: ΦPSII = (Fₘ' - Fₛ) / Fₘ' .

-

Record and compare the values between DA-6 treated and control plants.

Determination of Antioxidant Enzyme Activity (Superoxide Dismutase - SOD)

Objective: To quantify the activity of the antioxidant enzyme Superoxide Dismutase (SOD) in plant tissues following DA-6 treatment.

Materials:

-

Plant tissue (leaves) from DA-6 treated and control plants.

-

Extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.8, containing 1 mM EDTA and 1% PVP).

-

Assay mixture (e.g., 50 mM potassium phosphate buffer, pH 7.8, containing 13 mM methionine, 75 µM NBT, 2 µM riboflavin, and 0.1 mM EDTA).

-

Spectrophotometer.

-

Mortar and pestle, or homogenizer.

-

Centrifuge.

Protocol:

-

Homogenize 0.5 g of fresh leaf tissue in 5 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract.

-

Prepare the reaction mixture containing the assay buffer, methionine, NBT, and riboflavin.

-

Add a small volume (e.g., 100 µL) of the enzyme extract to the reaction mixture.

-

Expose the reaction mixture to a light source (e.g., a 15W fluorescent lamp) for 15 minutes to initiate the photochemical reaction.

-

Measure the absorbance of the solution at 560 nm using a spectrophotometer.

-

A control reaction without the enzyme extract should be run in parallel to represent the maximum reduction of NBT.

-

One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction. Calculate the specific activity and compare the results between DA-6 treated and control samples.[3]

Quantification of Phytohormones (e.g., Abscisic Acid - ABA)

Objective: To measure the concentration of abscisic acid (ABA) in plant tissues after treatment with DA-6.[4][5]

Materials:

-

Plant tissue from DA-6 treated and control plants.

-

Extraction solvent (e.g., 80% methanol (B129727) containing 1% acetic acid).

-

Internal standard (e.g., deuterated ABA).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.

-

Lyophilizer or vacuum concentrator.

Protocol:

-

Freeze-dry and grind the plant tissue to a fine powder.

-

Extract a known weight of the powdered tissue (e.g., 100 mg) with the extraction solvent and the internal standard.

-

Vortex and incubate the mixture at 4°C in the dark.

-

Centrifuge the extract and collect the supernatant.

-

Pass the supernatant through a pre-conditioned SPE cartridge to purify the hormone fraction.

-

Elute the hormones from the cartridge using an appropriate solvent (e.g., 100% methanol).

-

Dry the eluate completely using a lyophilizer or vacuum concentrator.

-

Re-dissolve the dried extract in a small volume of the initial mobile phase for HPLC.

-

Inject the sample into the HPLC-MS/MS system for quantification.

-

Create a standard curve using known concentrations of ABA to determine the absolute concentration in the plant samples. Compare the ABA levels between DA-6 treated and control plants.

Mandatory Visualizations

Proposed Signaling Pathway of DA-6 in Plant Stress Response

The following diagram illustrates a putative signaling pathway for DA-6 in enhancing plant stress tolerance, based on its observed biological effects.

Caption: Proposed signaling cascade of DA-6 in plants.

Experimental Workflow for Assessing DA-6 Biological Activity

The following diagram outlines the general experimental workflow for investigating the biological effects of DA-6.

Caption: General workflow for DA-6 bioactivity studies.

Conclusion

Initial studies on Diethyl aminoethyl hexanoate citrate have consistently demonstrated its potential as a potent plant growth regulator with significant implications for agriculture, particularly in mitigating the adverse effects of abiotic stress. The quantitative data presented in this guide highlight its positive impact on photosynthesis, antioxidant defense systems, and phytohormone balance. The provided experimental protocols offer a standardized framework for future research in this area. While the precise molecular mechanisms and signaling pathways of DA-6 are still under investigation, the proposed model provides a logical framework based on current evidence. Further research is warranted to elucidate the specific receptors and downstream signaling components involved in the action of DA-6, which will undoubtedly open new avenues for its application in crop improvement and potentially in other biological systems.

References

- 1. Frontiers | Diethyl Aminoethyl Hexanoate Priming Ameliorates Seed Germination via Involvement in Hormonal Changes, Osmotic Adjustment, and Dehydrins Accumulation in White Clover Under Drought Stress [frontiersin.org]

- 2. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 3. Antioxidant enzymatic activities and profiling of gene expression associated with organophosphate stress tolerance in Solanum melongena L.cv. Longai - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of plant hormones by standard addition method [protocols.io]

- 5. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

Diethyl Aminoethyl Hexanoate Citrate: A Technical Guide to Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of diethyl aminoethyl hexanoate (B1226103) citrate (B86180) (DA-6 citrate), a widely utilized plant growth regulator. This document summarizes quantitative solubility data, outlines detailed experimental methodologies for solubility determination, and presents visual representations of its physiological effects and experimental workflows.

Core Executive Summary

Diethyl aminoethyl hexanoate citrate is a white crystalline solid that exhibits high solubility in a range of polar solvents. It is particularly soluble in dimethyl sulfoxide (B87167) (DMSO) and readily dissolves in water, ethanol, and methanol. Its solubility in various solvent systems is a critical factor for its application in agricultural and research settings, influencing formulation development and bioavailability. This guide serves as a key resource for professionals requiring detailed solubility information for experimental and developmental purposes.

Quantitative Solubility Data

The solubility of this compound has been determined in several common solvents. The following table summarizes the available quantitative data.

| Solvent | Solubility | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | 116.67 mg/mL[1] | Not Specified | Ultrasonic assistance may be required. |

| Dimethyl Sulfoxide (DMSO) | 112.5 mg/mL[2] | Not Specified | Sonication is recommended. |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[3] | Not Specified | |

| Water | Easily Soluble[4][5] | Room Temperature | Described as "easily soluble" in multiple sources. |

| Ethanol | Soluble[4][5] | Room Temperature | Qualitative data indicates good solubility. |

| Methanol | Soluble[4][5] | Room Temperature | Qualitative data indicates good solubility. |

| Acetone | Soluble[4][5] | Room Temperature | Qualitative data indicates good solubility. |

| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL[1] | Not Specified | Clear solution. |

| 10% DMSO in 90% corn oil | ≥ 5 mg/mL[1] | Not Specified | Clear solution. |

| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% saline | ≥ 5 mg/mL[1][6] | Not Specified | Clear solution. |

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not extensively published in peer-reviewed literature, a standard methodology can be adapted from general protocols for chemical solubility testing and plant growth regulators.

Protocol: Determination of Saturated Solubility by the Shake-Flask Method

-

Materials and Equipment:

-

This compound (purity >98%)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature water bath or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

-

Procedure:

-

Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C) in the water bath.

-

Add an excess amount of this compound to a vial containing a known volume of the temperature-equilibrated solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in the orbital shaker within the temperature-controlled environment and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow undissolved solids to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or g/100mL by accounting for the dilution factor.

-

Visualizing Workflows and Pathways

Physiological Effects of this compound

This compound is not a plant hormone itself but acts as a regulator of endogenous plant hormones. Its application can lead to a cascade of physiological effects that promote plant growth and stress resistance.

Caption: General physiological effects of DA-6 Citrate in plants.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining compound solubility.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | 220439-24-7 | MOLNOVA [molnova.com]

- 4. Diethyl aminoethyl hexanoate use technical manual - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 5. Diethyl aminoethyl hexanoate use technical manual - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 6. medchemexpress.com [medchemexpress.com]

The Impact of Diethyl Aminoethyl Hexanoate Citrate on Plant Carbon and Nitrogen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl aminoethyl hexanoate (B1226103) citrate (B86180) (DA-6) is a synthetic plant growth regulator known for its broad-spectrum effects on plant growth and development. It has been demonstrated to enhance photosynthesis, promote nutrient assimilation, and increase tolerance to various abiotic stresses. This technical guide provides an in-depth analysis of the core mechanisms by which DA-6 influences plant carbon and nitrogen metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

I. Effects on Carbon Metabolism

DA-6 significantly enhances the efficiency of carbon fixation and the subsequent synthesis of carbohydrates. This is achieved through a multi-faceted mechanism that includes increased photosynthetic pigment content, improved performance of photosystems, and upregulation of key enzymes involved in carbon metabolism.

Enhancement of Photosynthetic Efficiency

Application of DA-6 has been shown to increase the net photosynthetic rate in various plant species. For instance, in relay-intercropped soybean, DA-6 treatments led to a 24.1–27.2% increase in the net photosynthetic rate.[1] This enhancement is associated with an increase in chlorophyll (B73375) content and improved photochemical efficiency. Studies on corn and soybean seedlings revealed that DA-6 treatment can decrease non-photochemical quenching (NPQ), indicating that a greater proportion of absorbed light energy is utilized for photochemistry.[2]

Upregulation of Carbon Fixation and Carbohydrate Synthesis Genes

Transcriptomic analysis of wheat treated with DA-6 revealed a significant upregulation of genes involved in sucrose (B13894) and starch metabolism.[3] In flag leaves, genes related to sucrose synthesis were upregulated, while in seeds, genes responsible for starch synthesis showed increased expression.[3] This suggests that DA-6 not only boosts carbon assimilation in source tissues but also promotes the synthesis of storage carbohydrates in sink tissues.

Data Summary: Effects of DA-6 on Carbon Metabolism

| Parameter | Plant Species | Treatment | Result | Reference |

| Net Photosynthetic Rate (Pn) | Soybean (Intercropped) | DA-6 | ▲ 24.1–27.2% increase | [1] |

| Non-photochemical Quenching (NPQ) | Corn | DA-6 | ▼ 30.2-37.0% decrease | [2] |

| Non-photochemical Quenching (NPQ) | Soybean | DA-6 | ▼ 10.9-33.5% decrease | [2] |

| Sucrose Synthesis Genes | Wheat (Flag Leaves) | DA-6 | ▲ Upregulated | [3] |

| Starch Synthesis Genes | Wheat (Seeds) | DA-6 | ▲ Upregulated | [3] |

II. Effects on Nitrogen Metabolism

DA-6 plays a crucial role in enhancing nitrogen uptake and assimilation by influencing the activities of key enzymes in the nitrogen metabolic pathway and modulating the levels of nitrogen-containing compounds.

Enhancement of Nitrate (B79036) Assimilation

A key target of DA-6 in nitrogen metabolism is the enzyme nitrate reductase (NR), which catalyzes the first step in nitrate assimilation. In maize seedlings subjected to low-temperature stress, exogenous application of DA-6 significantly mitigated the decrease in NR activity.[4] After 7 days of stress, NR activity in untreated plants dropped by 60.49%, whereas in DA-6-treated plants, the decrease was only 25.93%.[4] Similarly, the activity of nitrite (B80452) reductase (NiR), the next enzyme in the pathway, was also preserved to a greater extent in the presence of DA-6.[4] These enzymatic enhancements are correlated with higher levels of nitrate and nitrite in the plant tissues.[4]

Modulation of Amino Acid Metabolism

DA-6 influences the entire cascade of nitrogen assimilation, leading to changes in the amino acid pool. The activities of glutamine synthetase (GS), glutamate (B1630785) synthase (GOGAT), alanine (B10760859) aminotransferase (AlaAT), and aspartate aminotransferase (AspAT) are all positively affected by DA-6 application, particularly under stress conditions.[4] While DA-6 treatment can suppress the stress-induced increase in total free amino acids, it helps maintain a higher content of soluble proteins, suggesting a more efficient incorporation of amino acids into proteins.[4] Metabolomic studies in white clover have identified glycine (B1666218) as one of the metabolites that accumulate in response to DA-6 under drought stress, highlighting its role in osmoprotection and redox homeostasis.[5]

Data Summary: Effects of DA-6 on Nitrogen Metabolism in Maize Seedlings under Low Temperature

| Parameter | Day 7 (Low Temp) | Day 7 (Low Temp + DA-6) | Reference |

| Nitrate Reductase (NR) Activity (% of control) | 39.51% | 74.07% | [4] |

| Nitrite Reductase (NiR) Activity (% of control) | 21.17% | 53.55% | [4] |

| Glutamine Synthetase (GS) Activity | ▼ Decreased | ▲ Mitigated Decrease | [4] |

| Glutamate Synthase (GOGAT) Activity | ▼ Decreased | ▲ Mitigated Decrease | [4] |

| Glutamate Dehydrogenase (GDH) Activity | ▲ Increased | ▼ Suppressed Increase | [4] |

| Alanine Aminotransferase (AlaAT) Activity | ▼ Decreased | ▲ Mitigated Decrease | [4] |

| Aspartate Aminotransferase (AspAT) Activity | ▼ Decreased | ▲ Mitigated Decrease | [4] |

| Nitrate (NO₃⁻) Content | ▼ Decreased | ▲ Mitigated Decrease | [4] |

| Nitrite (NO₂⁻) Content | ▼ Decreased | ▲ Mitigated Decrease | [4] |

| Ammonium (NH₄⁺) Content | ▲ Increased | ▼ Suppressed Increase | [4] |

| Free Amino Acid Content | ▲ Increased | ▼ Suppressed Increase | [4] |

| Soluble Protein Content | ▼ Decreased | ▲ Mitigated Decrease | [4] |

III. Experimental Protocols

Quantification of Photosynthetic Pigments

Objective: To determine the concentration of chlorophylls (B1240455) and carotenoids in plant tissues treated with DA-6.

Methodology:

-

Homogenize a known fresh weight of leaf tissue in 80% acetone.

-

Centrifuge the homogenate to pellet the cell debris.

-

Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm using a spectrophotometer.

-

Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using established equations.

In Vitro Nitrate Reductase Activity Assay

Objective: To measure the activity of nitrate reductase in plant extracts.

Methodology:

-

Extract total protein from plant tissue using an appropriate extraction buffer.

-

Initiate the enzymatic reaction by adding the protein extract to a reaction mixture containing potassium nitrate (substrate) and NADH (cofactor).

-

Incubate the reaction at a controlled temperature.

-

Stop the reaction and measure the amount of nitrite produced using a colorimetric assay (e.g., Griess reagent).

-

Calculate the enzyme activity as the amount of nitrite produced per unit of protein per unit of time.

IV. Signaling Pathways and Regulatory Mechanisms

The effects of DA-6 on carbon and nitrogen metabolism are mediated by complex signaling networks that involve hormonal regulation and changes in gene expression.

Hormonal Crosstalk

DA-6 has been shown to influence the endogenous levels of several plant hormones. It can promote the synthesis of cytokinins, which are known to stimulate cell division and delay senescence.[6] Furthermore, DA-6 can modulate the levels of abscisic acid (ABA), a key hormone in stress responses.[2][6] This hormonal regulation likely plays a significant role in coordinating the metabolic responses to DA-6.

Transcriptional Regulation

Transcriptome analysis has provided insights into the genes and pathways regulated by DA-6. In wheat, DA-6 application after anthesis was found to significantly enrich pathways related to plant hormone signal transduction, protein processing in the endoplasmic reticulum, and starch and sucrose metabolism.[3] This indicates that DA-6 acts as a signaling molecule that triggers a cascade of gene expression changes, ultimately leading to the observed metabolic shifts.

Diagram: Proposed Signaling Pathway of DA-6 in Plants

Caption: Proposed signaling cascade of DA-6 in plants.

Diagram: Experimental Workflow for Metabolomic Analysis

Caption: General workflow for metabolomic analysis of DA-6 treated plants.

V. Conclusion

Diethyl aminoethyl hexanoate citrate is a potent plant growth regulator that exerts a profound influence on the central metabolic pathways of carbon and nitrogen. Its ability to enhance photosynthetic efficiency, upregulate key metabolic genes, and bolster the nitrogen assimilation pathway provides a strong foundation for its application in improving crop yield and resilience. Further research into the specific receptors and downstream signaling components will provide a more complete understanding of its mode of action and pave the way for the development of more targeted and effective agricultural products.

References

- 1. Frontiers | Diethyl Aminoethyl Hexanoate Increase Relay Strip Intercropping Soybean Grain by Optimizing Photosynthesis Aera and Delaying Leaf Senescence [frontiersin.org]

- 2. cropj.com [cropj.com]

- 3. Transcriptome analysis reveals the mechanism by which spraying diethyl aminoethyl hexanoate after anthesis regulates wheat grain filling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exogenous diethyl aminoethyl hexanoate ameliorates low temperature stress by improving nitrogen metabolism in maize seedlings | PLOS One [journals.plos.org]

- 5. Diethyl aminoethyl hexanoate reprogramed accumulations of organic metabolites associated with water balance and metabolic homeostasis in white clover under drought stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Exogenous DA-6 Improves the Low Night Temperature Tolerance of Tomato Through Regulating Cytokinin [frontiersin.org]

Methodological & Application

Preparation of Diethyl Aminoethyl Hexanoate Citrate Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of Diethyl aminoethyl hexanoate (B1226103) citrate (B86180) (DA-6 citrate), a compound commonly used as a plant growth regulator and also investigated for other biological activities. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.

Physicochemical and Solubility Data

A summary of the key quantitative data for Diethyl aminoethyl hexanoate citrate is presented in Table 1. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₃NO₉ | [1][2][3] |

| Molecular Weight | 407.46 g/mol | [1][2][3] |

| Appearance | White to off-white solid/crystal | [4] |

| Purity | Typically >98% | [1][3] |

| Solubility in DMSO | ≥ 100 mg/mL (245.42 mM) | [1] |

| Storage of Solid | -20°C for up to 3 years | [5] |

| Storage of Stock Solution | -20°C for 1 month or -80°C for up to 6 months | [6][7][8] |

Safety and Handling Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). The following are general safety precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][5][9][10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[1][5][9]

-

Handling: Avoid contact with skin and eyes.[1][9] In case of contact, rinse the affected area thoroughly with water.[1][10]

-

Storage: Store the solid compound and stock solutions in a tightly sealed container in a cool, dry, and well-ventilated place.[1][9]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (for in vitro use)

This protocol describes the preparation of a 100 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

Procedure:

-

Calculation: Determine the mass of this compound required to prepare the desired volume of a 100 mM stock solution.

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

For example, to prepare 1 mL of a 100 mM stock solution:

-

Mass (g) = 0.1 mol/L x 0.001 L x 407.46 g/mol = 0.04075 g (or 40.75 mg)

-

-

-

Weighing: Accurately weigh the calculated amount of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

-

Dissolution:

-

Add the desired volume of anhydrous DMSO to the tube containing the compound.

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[4][5] Visually inspect the solution to ensure there are no undissolved particles.

-

-

Storage:

Protocol 2: Preparation of a Working Solution for in vivo Studies

This protocol provides a general method for preparing a dosing solution suitable for animal experiments. The final concentration and vehicle composition may need to be optimized based on the specific experimental requirements.

Materials:

-

This compound stock solution in DMSO (from Protocol 1)

-

PEG300

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Vehicle Preparation: The following is a common vehicle formulation. The ratios can be adjusted as needed.

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Dilution:

-

Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in the dosing vehicle.

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add the PEG300 and mix thoroughly by vortexing.

-

Add the Tween-80 and vortex again until the solution is homogeneous.

-

Finally, add the saline to reach the final desired volume and vortex thoroughly.

-

-

Administration: It is recommended to prepare the in vivo working solution fresh on the day of use.[7][8] If any precipitation is observed, gentle warming and/or sonication may be used to redissolve the compound.[7][8]

Diagrams

Caption: Workflow for preparing this compound solutions.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. lgcstandards.com [lgcstandards.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. chemos.de [chemos.de]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. echemi.com [echemi.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Application Notes and Protocols: Diethyl Aminoethyl Hexanoate Citrate (DA-6) for Crop Yield Enhancement

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl aminoethyl hexanoate (B1226103) (DA-6) is a synthetic, broad-spectrum plant growth regulator (PGR) that has demonstrated significant efficacy in enhancing crop performance across a wide variety of plant species.[1] First discovered by American scientists in the 1990s, DA-6 is valued for its ability to increase yield, improve crop quality, and enhance plant tolerance to environmental stresses.[2] Unlike traditional plant hormones, DA-6 does not act as a direct substitute but rather modulates the plant's endogenous hormonal balance and metabolic pathways. It is recognized for its high efficiency, low toxicity, and environmental safety, as it can be naturally degraded without leaving harmful residues.[1][3] This document provides a detailed overview of its mechanism of action, quantitative effects, and standardized protocols for its application in research and agricultural settings.

Mechanism of Action

DA-6 influences plant growth and development through a multi-faceted approach. It enhances the activities of key enzymes, boosts photosynthesis, and regulates the synthesis and balance of endogenous plant hormones, including auxins, cytokinins, and gibberellins.[4] The regulator promotes cell division and accelerates carbon and nitrogen metabolism, leading to more vigorous growth. By increasing chlorophyll (B73375), protein, and nucleic acid content, DA-6 improves the photosynthetic rate and the plant's ability to accumulate dry matter.[5] Furthermore, DA-6 has been shown to enhance plant resilience to abiotic stresses such as drought, cold, and salinity by modulating stress-response signaling pathways.[2][1][6]

Caption: General mechanism of action for DA-6 in plants.

A key aspect of DA-6's function is its role in stress mitigation. For instance, under low night temperature stress, exogenous DA-6 application helps stabilize chloroplast structure and maintain photosynthetic activity by promoting the accumulation of cytokinin (CTK).[6] Simultaneously, it maintains high levels of abscisic acid (ABA) and induces the expression of C-repeat binding factor (CBF) genes, which are critical components of the cold response signaling pathway.[6] This dual action helps plants better adapt to and survive adverse environmental conditions.

Caption: DA-6 mediated signaling for cold stress tolerance.[6]

Quantitative Data Summary

The application of DA-6 has shown quantifiable improvements in yield and physiological parameters across numerous crops. The optimal concentration and application timing can vary depending on the plant species and environmental conditions.

Table 1: Recommended DA-6 Application Protocols and Effects on Various Crops

| Crop | Application Method | Concentration (mg/L) | Application Stage(s) | Observed Effects & Yield Enhancement | Citations |

|---|---|---|---|---|---|

| Soybean | Foliar Spray | 30 - 60 | Beginning of flowering | Increased plant height, leaf area, and dry weight. Significantly increased yield, 100-grain weight, and number of effective pods. | [7][8][9] |

| Corn | Seed Soaking / Foliar Spray | 6 - 20 | Seedling stage, young ear differentiation, heading stage | Improved germination, increased plant height, root length, and dry matter. Optimal foliar concentration at V3 stage is 20 mg/L. | [5][10][11] |

| Wheat | Seed Soaking / Foliar Spray | 12 - 18 | Three-leaf stage, booting stage, filling stage | Improved germination rate, fuller grains, increased grains per spike and 1000-grain weight, resistance to hot/dry wind. | [5][11] |

| Rice | Seed Soaking | 10 | 36 hours before sowing | Improved germination potential and seedling vigor. Increased root-to-shoot ratio and chlorophyll content. | [4] |

| Cotton | Seed Soaking / Foliar Spray | 5 - 15 | Seedling stage, flower bud stage, flowering stage | Resulted in strong seedlings, more flowers and bolls, and improved fiber quality. | [5][11] |

| Tomato | Foliar Spray | 10 - 20 | Seedling stage, first flowering, after fruit setting | Promotes growth, preserves flowers, and promotes fruit development. | [12] |

| Pear | Foliar Spray | 30 - 35 | - | 35 mg/L best for increasing sugar content and advancing ripening; 30 mg/L best for increasing fruit weight and Vitamin C. | [3] |

| Citrus | Foliar Spray | 5 - 15 | Beginning of flowering, mid-physiological fruit drop | Accelerated young fruit expansion and increased fruit setting rate. |[5] |

Table 2: Summary of Key Physiological Effects of DA-6 Application

| Physiological Parameter | Observed Effect | Description | Citations |

|---|---|---|---|

| Photosynthesis | Increase | Boosts chlorophyll content and photosynthetic rate, leading to greater energy conversion and nutrient accumulation. | [1] |

| Nutrient Absorption | Increase | Enhances root vitality and the uptake of water and fertilizers from the soil. | [2][1] |

| Enzyme Activity | Increase | Increases the activity of enzymes like nitrate reductase and peroxidase, promoting plant metabolism. | [13][4] |

| Protein & Sugar Content | Increase | Promotes the synthesis and accumulation of soluble proteins and sugars within the plant tissue. | [13][7][8] |

| Stress Resistance | Increase | Improves tolerance to abiotic stresses such as cold, drought, and salinity. | [2][1][6] |

| Plant Senescence | Delay | Promotes carbon and nitrogen metabolism and regulates water balance, effectively delaying premature aging. |[1] |

Experimental Protocols

The following protocols provide standardized methodologies for the application of DA-6. It is crucial to perform small-scale trials to determine the optimal concentration for specific cultivars and local environmental conditions.

4.1 General Guidelines

-

Purity: Use DA-6 citrate (B86180), which is readily soluble in water.[4]

-

Solution Preparation: Prepare a stock solution and dilute to the final desired concentration immediately before use. DA-6 is stable in neutral and acidic conditions but can decompose under alkaline conditions.[4][12]

-

Compatibility: DA-6 can be mixed with most fertilizers and fungicides, often producing a synergistic effect. Avoid mixing with alkaline pesticides or fertilizers.[13][12]

-

Safety: While DA-6 has low toxicity, standard laboratory safety precautions (gloves, safety glasses) should be followed during handling and preparation.[5]

4.2 Protocol 1: Seed Treatment (Soaking) This method is used to improve germination rates and promote robust seedling development.[14]

-

Preparation: Prepare the required volume of DA-6 solution at the desired concentration (e.g., 10-15 mg/L).

-

Soaking: Fully immerse the seeds in the DA-6 solution. The soaking duration varies by crop (e.g., 8 hours for wheat, 24 hours for cotton, 36 hours for rice).[4][5][11]

-

Post-Soaking: After the designated time, drain the solution. Depending on the seed type, they can be sown directly or rinsed with clean water before sowing to prevent residue from affecting emergence.[14]

-

Control Group: A control group of seeds should be soaked in water for the same duration.

4.3 Protocol 2: Foliar Spraying This is the most common application method, used to promote growth, flowering, fruit set, and stress resistance throughout the plant's life cycle.[2]

-

Preparation: Prepare the DA-6 solution at the target concentration (e.g., 10-60 mg/L, depending on the crop and growth stage).

-

Timing: Apply during critical growth stages, such as the seedling stage, pre-flowering, and fruit development stage.[12] Applications are best made in the early morning or late afternoon to maximize absorption and avoid rapid evaporation.

-

Application: Use a fine-mist sprayer to apply the solution evenly to the entire plant, ensuring coverage of both the upper and lower leaf surfaces until the point of runoff.

-

Frequency: Multiple applications (e.g., 2-3 times) at intervals of 7-14 days may be beneficial, depending on the crop's growth cycle.[4]

-

Control Group: A control group should be sprayed with water.

4.4 Protocol 3: Experimental Workflow for Efficacy Evaluation This workflow outlines a standard procedure for researchers to assess the impact of DA-6 on a specific crop.

Caption: A typical experimental workflow for evaluating DA-6.

Conclusion

Diethyl aminoethyl hexanoate citrate is a potent and versatile plant growth regulator that offers a wide range of benefits for crop production.[2][5] Its ability to enhance photosynthesis, regulate endogenous hormones, and improve stress tolerance translates directly into increased yields and higher quality produce.[1] The provided protocols offer a foundation for researchers and professionals to effectively utilize DA-6, with the understanding that optimization for specific crop varieties and environments is key to maximizing its benefits. Its favorable safety and environmental profile further establish DA-6 as a valuable tool in modern and sustainable agriculture.[1][3]

References

- 1. Plant growth regulator Diethyl aminoethyl hexanoate (DA-6): Efficiently improve crop yield and quality [agriplantgrowth.com]

- 2. What Is Diethyl Diethylhexanoate (DA-6) and Why It’s Widely Used as a Plant Growth Regulator [jindunchemical.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Plant growth promoter- Diethyl aminoethyl hexanoate DA-6 - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [ee.plant-growth-regulator.com]

- 5. Diethyl aminoethyl hexanoate use technical manual - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 6. Frontiers | Exogenous DA-6 Improves the Low Night Temperature Tolerance of Tomato Through Regulating Cytokinin [frontiersin.org]

- 7. Effects of DA-6 and MC on the growth, physiology, and yield characteristics of soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cropj.com [cropj.com]

- 11. Diethyl aminoethyl hexanoate use technical manual - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 12. Diethyl aminoethyl hexanoate DA-6 [agriplantgrowth.com]

- 13. Details introduction of DA-6 - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 14. Diethyl aminoethyl hexanoate DA-6 for seed treatment improves germination rate and promotes robust seedling growth [agriplantgrowth.com]

Field Trial Protocols for Diethyl Aminoethyl Hexanoate Citrate Application: Application Notes and Protocols for Researchers

Introduction

Diethyl aminoethyl hexanoate (B1226103) (DA-6) is a broad-spectrum plant growth regulator known to enhance plant growth, improve stress tolerance, and increase crop yields. Its citrate (B86180) form is a stable, water-soluble salt that is readily absorbed by plants. DA-6 exhibits functions similar to endogenous plant hormones such as auxins, gibberellins (B7789140), and cytokinins.[1] Its primary mechanism of action involves the regulation of endogenous hormone balances, leading to a cascade of physiological and metabolic improvements.[2]

These application notes provide detailed protocols for conducting field trials to evaluate the efficacy of Diethyl aminoethyl hexanoate citrate on various crops. The information is intended for researchers, scientists, and drug development professionals in the agricultural sector.

Mechanism of Action

This compound acts by modulating the plant's endogenous hormone levels, primarily increasing growth-promoting hormones like indole-3-acetic acid (IAA), gibberellins (GA), and cytokinins (CTK), while reducing the stress-related hormone abscisic acid (ABA).[2] This hormonal shift triggers a series of beneficial downstream effects, including:

-

Enhanced Photosynthesis: Increased chlorophyll (B73375) content and improved efficiency of Photosystem II (PSII) lead to higher photosynthetic rates.[3][4]

-

Improved Nutrient and Water Uptake: Enhanced root development contributes to more efficient absorption of water and nutrients.

-

Stress Mitigation: Upregulation of antioxidant enzyme activities (e.g., SOD, POD, CAT) reduces oxidative damage caused by abiotic stressors such as drought, salinity, and temperature extremes.[2][5]

-

Osmotic Adjustment: Accumulation of soluble sugars and proline helps maintain cellular turgor under water-deficient conditions.[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound application on various crops as reported in scientific literature.

Table 1: Effects of this compound on Soybean Growth and Yield

| Parameter | Concentration (mg/L) | Application Stage | Observed Effect | Reference |

| Plant Height | 30 - 90 | Vegetative | Up to 21.0% increase | [2] |

| Leaf Area | 30 - 90 | Vegetative | Up to 18.7% increase | [2] |

| Leaf Dry Weight | 30 - 90 | Vegetative | Up to 66.4% increase | [2] |

| Soluble Protein | 30 - 90 | Various | Up to 27.7% increase | [2] |

| Soluble Sugar | 30 - 90 | Various | Up to 38.2% increase | [2] |

| Yield | 30 - 90 | Flowering | Significant increase | [2] |

| 100-grain Weight | 30 - 90 | Flowering | Significant increase | [2] |

| Effective Pods | 30 - 90 | Flowering | Significant increase | [2] |

Table 2: Recommended Application Rates and Timing for Various Crops

| Crop | Concentration (mg/L) | Application Stage(s) | Expected Benefits | Reference |

| Tomato, Eggplant, Pepper | 10 - 20 | Seedling, Early Flowering, Post-fruit Setting | Stronger seedlings, disease resistance, increased fruit set | [1] |

| Cucumber, Melons | 8 - 15 | Seedling, Early Flowering, Post-fruit Setting | Increased flowering, improved fruit quality, early maturity | [1] |

| Cotton | 5 - 15 (seed soaking) | Seedling, Flower Bud, Flowering | Stronger seedlings, more bolls, improved quality | [1] |

| Rice | 10 (seed soaking) | Seedling | Improved germination, robust seedlings | [1] |

| Wheat | 10 - 15 | Booting, Filling | Increased grain weight, improved quality | [5] |

| Sugarcane | 8 - 15 | Seedling, Jointing, Rapid Growth | Increased tillering, plant height, and sugar content | [1] |

Experimental Protocols

Field Trial Experimental Design

A randomized complete block design (RCBD) is recommended for field trials to minimize the effects of field variability.

-

Treatments:

-

Control (untreated)

-

This compound at three different concentrations (e.g., low, medium, high, based on Table 2 recommendations for the specific crop).

-

Positive control (optional, another commercial plant growth regulator).

-

-

Replications: A minimum of three to four replications (blocks) is recommended for statistical validity.

-

Plot Size: Plot size should be appropriate for the crop being tested, typically ranging from 10 to 50 square meters. A buffer zone should be maintained between plots to prevent spray drift.